(R)-1-(5-(trifluoromethyl)pyrimidin-2-yl)ethanamine
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Overview
Description
®-1-(5-(trifluoromethyl)pyrimidin-2-yl)ethanamine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-(trifluoromethyl)pyrimidin-2-yl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-(trifluoromethyl)pyrimidine and a chiral amine precursor.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-1-(5-(trifluoromethyl)pyrimidin-2-yl)ethanamine may involve large-scale reactors and optimized reaction conditions to ensure efficient and cost-effective synthesis. The use of continuous flow reactors and automated processes can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
®-1-(5-(trifluoromethyl)pyrimidin-2-yl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group or the amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
®-1-(5-(trifluoromethyl)pyrimidin-2-yl)ethanamine has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is employed in the study of biological processes and as a tool for probing biochemical pathways.
Medicine: The compound has potential therapeutic applications and is investigated for its pharmacological properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-1-(5-(trifluoromethyl)pyrimidin-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-1-(5-(trifluoromethyl)pyrimidin-2-yl)ethanamine include other chiral amines with trifluoromethyl groups attached to different heterocyclic rings, such as:
- ®-1-(5-(trifluoromethyl)pyridin-2-yl)ethanamine
- ®-1-(5-(trifluoromethyl)pyrazin-2-yl)ethanamine
- ®-1-(5-(trifluoromethyl)thiazol-2-yl)ethanamine
Uniqueness
The uniqueness of ®-1-(5-(trifluoromethyl)pyrimidin-2-yl)ethanamine lies in its specific trifluoromethyl-pyrimidine structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C7H8F3N3 |
---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
(1R)-1-[5-(trifluoromethyl)pyrimidin-2-yl]ethanamine |
InChI |
InChI=1S/C7H8F3N3/c1-4(11)6-12-2-5(3-13-6)7(8,9)10/h2-4H,11H2,1H3/t4-/m1/s1 |
InChI Key |
WSMHQFGEMUSHBN-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](C1=NC=C(C=N1)C(F)(F)F)N |
Canonical SMILES |
CC(C1=NC=C(C=N1)C(F)(F)F)N |
Origin of Product |
United States |
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